molecular formula C13H16N4O2S B12178364 7-(3-Cyclohexenyl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(3-Cyclohexenyl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B12178364
M. Wt: 292.36 g/mol
InChI Key: SOGPXPLTGCVPAJ-UHFFFAOYSA-N
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Description

7-(3-Cyclohexenyl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound belonging to the class of triazolopyrimidines. This compound features a unique bicyclic structure that integrates a triazole ring fused with a pyrimidine ring, along with a cyclohexenyl group and a methylsulfanyl group. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of 7-(3-Cyclohexenyl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by cyclization of appropriate precursors under controlled conditions.

    Fusion with the pyrimidine ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.

    Introduction of the cyclohexenyl group: This step involves the addition of a cyclohexenyl group to the fused ring system.

    Addition of the methylsulfanyl group: Finally, a methylsulfanyl group is introduced to complete the synthesis.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

7-(3-Cyclohexenyl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(3-Cyclohexenyl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(3-Cyclohexenyl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 7-(3-Cyclohexenyl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid include other triazolopyrimidines and bicyclic compounds with similar functional groups. These compounds may share some chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C13H16N4O2S

Molecular Weight

292.36 g/mol

IUPAC Name

7-cyclohex-3-en-1-yl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H16N4O2S/c1-20-13-15-12-14-9(11(18)19)7-10(17(12)16-13)8-5-3-2-4-6-8/h2-3,7-8,10H,4-6H2,1H3,(H,18,19)(H,14,15,16)

InChI Key

SOGPXPLTGCVPAJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C(C=C(NC2=N1)C(=O)O)C3CCC=CC3

Origin of Product

United States

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